5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoyl group with a dihydropyridine ring, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzoyl precursor, 2-Hydroxy-5-methoxybenzaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to form the intermediate. This intermediate undergoes cyclization with an appropriate amine, such as 3-methoxypropylamine, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the benzoyl ring.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the dihydropyridine ring is particularly interesting for its similarity to known bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which 5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dihydropyridine ring can mimic the structure of natural ligands, allowing the compound to act as an agonist or antagonist in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
Dihydropyridine derivatives: A class of compounds with similar structures, often studied for their pharmacological properties.
Benzoyl derivatives: Compounds with similar benzoyl groups, used in the synthesis of pharmaceuticals and materials.
Uniqueness
What sets 5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(2-hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-7-3-6-20-11-13(8-12(10-19)18(20)23)17(22)15-9-14(25-2)4-5-16(15)21/h4-5,8-9,11,21H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOICVFLZYNRSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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